4-(azepan-2-yl)-N,N-dimethylaniline
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Overview
Description
“4-(azepan-2-yl)-N,N-dimethylaniline” is a chemical compound with the molecular formula C14H22N2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-(azepan-2-yl)-N,N-dimethylaniline” can be represented by the SMILES string and InChI key provided . The molecular weight of this compound is 218.34 .Physical And Chemical Properties Analysis
“4-(azepan-2-yl)-N,N-dimethylaniline” is a solid substance . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
DNA Adduct Formation
4-(Azepan-2-yl)-N,N-dimethylaniline's derivatives, such as 2,6-dimethylaniline, have been found to form unique patterns of DNA adducts, including unusual N-(deoxyguanosin-8-yl) and O-(deoxyguanosin-8-yl) adducts. These adducts were analyzed in relation to their phosphorylation kinetics, which has implications for understanding the potential carcinogenicity of these compounds (Gonçalves, Beland, & Marques, 2001).
Enzyme Inhibition
Azepane derivatives have been evaluated for their ability to inhibit protein kinases, such as PKB-alpha and PKA. These studies involve structure-based optimization and molecular modeling, contributing to the development of new drugs with improved plasma stability and targeted therapeutic action (Breitenlechner et al., 2004).
Synthesis of Novel Compounds
Research has focused on the high-yielding synthesis of compounds like methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline. Such syntheses have implications in creating new molecules for various applications, including pharmaceuticals (Vaid et al., 2014).
Azo Polymer Films
Research on epoxy-based azo polymers, synthesized from compounds like N,N-di(epoxypropyl)-3,5-dimethylaniline, highlights their potential in creating self-structured surface patterns. These patterns are formed under laser light irradiation and have applications in materials science (Wang, Yin, & Wang, 2011).
Biochemical Metabolism
Studies on the metabolism of 4-(azepan-2-yl)-N,N-dimethylaniline's analogues, like 3:4-dimethylaniline, reveal insights into the metabolic pathways of carcinogenic aromatic amines in organisms. This research is crucial for understanding the biochemical mechanisms of toxicity and carcinogenicity (Boyland & Sims, 1959).
Photocatalysis
The compound's derivatives have been used in visible-light-driven photocatalytic reactions. These studies explore the creation of new chemical bonds and have implications in synthetic chemistry and drug development (Borra et al., 2017).
Mechanistic Bioinorganic Chemistry
Investigations into the N-demethylation of N,N-dimethylanilines by cytochrome P450 using theoretical studies shed light on the mechanisms of enzyme action. This research is significant for understanding drug metabolism and the action of bioinorganic molecules (Wang et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-(azepan-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(2)13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,3-6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCNWFSKKENGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398413 |
Source
|
Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-2-yl)-N,N-dimethylaniline | |
CAS RN |
383128-95-8 |
Source
|
Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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